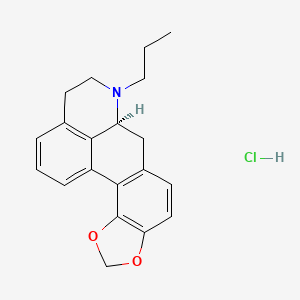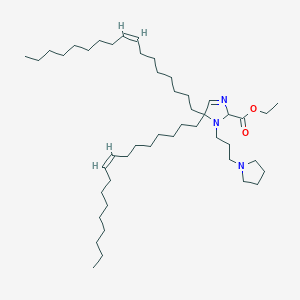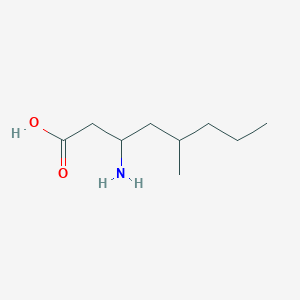![molecular formula C22H24Br2N4O6S2 B11930629 (2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)
(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psammaplin A is a naturally occurring bromotyrosine-derived compound first isolated from the marine sponge Psammaplysilla purpurea. It is known for its unique bifunctional structure, consisting of two symmetrical oxime-containing moieties linked by a disulfide bridge. Psammaplin A has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions: The conventional total synthesis methods of Psammaplin A were initiated from tyrosine or phenylpyruvic acid derivatives. Since 2009, improved synthesis methods have mainly used various substituted benzaldehydes as the starting materials, which made Psammaplin A easier to obtain . The synthesis involves multiple steps, including the formation of oxime groups and the establishment of carbon-sulfur bonds.
Industrial Production Methods: Industrial production methods for Psammaplin A are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry may pave the way for more efficient production techniques in the future.
化学反応の分析
Types of Reactions: Psammaplin A undergoes various chemical reactions, including:
Oxidation: Psammaplin A can be oxidized to form different derivatives.
Reduction: The compound can be reduced to enhance its inhibitory activity against histone deacetylases.
Substitution: Various substitution reactions can be performed to modify its structure and enhance its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Psammaplin A with enhanced biological activities, such as increased antimicrobial or cytotoxic effects .
科学的研究の応用
Psammaplin A has a wide range of scientific research applications:
Chemistry: Used as a lead compound for the development of new synthetic methodologies and the synthesis of novel derivatives.
Biology: Studied for its role in modulating biological pathways, including histone deacetylase inhibition and peroxisome proliferator-activated receptor gamma activation
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth
作用機序
Psammaplin A exerts its effects primarily through the inhibition of class I histone deacetylases. This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis . Additionally, Psammaplin A activates peroxisome proliferator-activated receptor gamma, enhancing the expression of antioxidant enzymes and reducing oxidative stress .
類似化合物との比較
Psammaplin B: Another bromotyrosine-derived compound with similar biological activities.
Psammaplin K: Known for its neuroprotective potential and ability to attenuate oxidative stress.
Bisaprasin: A biphenyl dimer of Psammaplin A with distinct cytotoxic properties.
Uniqueness: Psammaplin A is unique due to its symmetrical disulfide-linked dimer structure and its broad spectrum of biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C22H24Br2N4O6S2 |
|---|---|
分子量 |
664.4 g/mol |
IUPAC名 |
(2Z)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17-,28-18- |
InChIキー |
LMAFSGDNHVBIHU-HJTNQMAYSA-N |
異性体SMILES |
C1=CC(=C(C=C1C/C(=N/O)/C(=O)NCCSSCCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)O)Br)Br)O |
正規SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)


![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)


